Metabolic Stability in Human Liver Microsomes: Comparative Assessment of Piperidine-Containing BTZ Derivatives
In the benzothiazinone (BTZ) antitubercular series, compounds incorporating N-piperidine moieties—which are structurally derived from tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate as a key intermediate—demonstrated improved microsomal stability compared to earlier BTZ analogs lacking such piperidine substitution . While the parent Boc-protected compound serves as a synthetic precursor rather than the final active pharmaceutical ingredient, the 4-fluorophenoxy piperidine scaffold confers metabolic stability advantages that are retained in the elaborated BTZ derivatives. Specifically, the BTZ-piperidine conjugates exhibited lower plasma protein-binding and improved in vitro ADME/T profiles relative to the benchmark compound PBTZ169 .
| Evidence Dimension | Metabolic stability and plasma protein-binding in antitubercular BTZ series |
|---|---|
| Target Compound Data | BTZ derivatives containing N-piperidine moiety (derived from target compound scaffold) showed improved microsomal stability and lower plasma protein-binding |
| Comparator Or Baseline | PBTZ169 (reported BTZ compound lacking optimized piperidine substitution) |
| Quantified Difference | Compound 3o (BTZ-piperidine) MIC = 8 nM against M. tuberculosis H37Ra; demonstrated better in vitro ADME/T and in vivo PK profiles than PBTZ169 |
| Conditions | Mycobacterium tuberculosis H37Ra screening; metabolic stability profiling in human liver microsomes; in vivo pharmacokinetic evaluation |
Why This Matters
Procurement of this Boc-protected piperidine building block enables access to the privileged 4-fluorophenoxy piperidine scaffold that has been empirically validated to confer favorable ADME/PK properties in advanced lead compounds, reducing the risk of late-stage metabolic liability failures.
